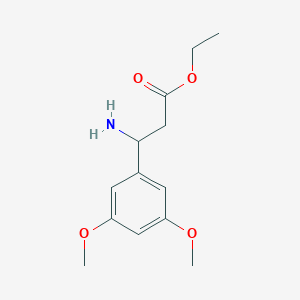
1-Methylpiperidine-4-carboximidamide, acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylpiperidine-4-carboximidamide, acetic acid is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five methylene bridges and one amine bridge. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylpiperidine-4-carboximidamide, acetic acid typically involves the reaction of piperidine derivatives with acetic acid under controlled conditions. The process may include steps such as hydrogenation, reduction, and substitution reactions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high-quality output. The use of catalysts, temperature control, and pressure regulation are critical factors in optimizing the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methylpiperidine-4-carboximidamide, acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced compounds.
Substitution: Replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or oxidizing agents for oxidation, and halogens or alkylating agents for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the efficiency and outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions may result in various substituted piperidine derivatives .
Applications De Recherche Scientifique
1-Methylpiperidine-4-carboximidamide, acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-Methylpiperidine-4-carboximidamide, acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A basic structure similar to 1-Methylpiperidine-4-carboximidamide, acetic acid but without the carboximidamide and acetic acid groups.
Pyridine: Another six-membered ring compound with a nitrogen atom, but with different chemical properties and applications.
Piperazine: Contains two nitrogen atoms in the ring, offering different reactivity and uses.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of piperidine, carboximidamide, and acetic acid moieties makes it a versatile compound with diverse applications in various fields .
Propriétés
Formule moléculaire |
C9H19N3O2 |
|---|---|
Poids moléculaire |
201.27 g/mol |
Nom IUPAC |
acetic acid;1-methylpiperidine-4-carboximidamide |
InChI |
InChI=1S/C7H15N3.C2H4O2/c1-10-4-2-6(3-5-10)7(8)9;1-2(3)4/h6H,2-5H2,1H3,(H3,8,9);1H3,(H,3,4) |
Clé InChI |
VQNGRNWJOTYWKK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CN1CCC(CC1)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



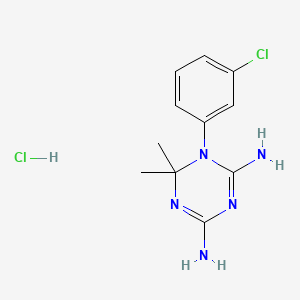
![2-{[4-(Dimethylamino)phenyl]formamido}acetic acid hydrochloride](/img/structure/B13500257.png)
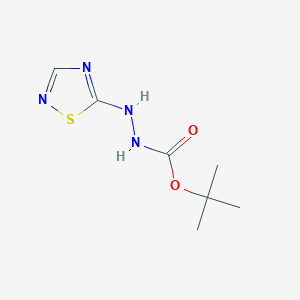
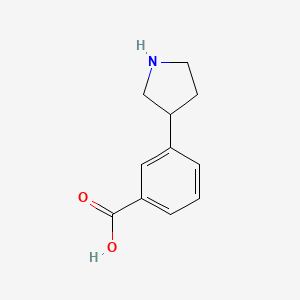


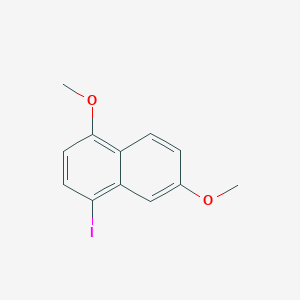
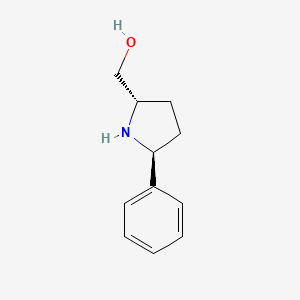
![3-Carbamoyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid](/img/structure/B13500305.png)


![7-fluoro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B13500316.png)
